Synthesis and Properties of Ethyl Difluoroacetate: A Technical Guide
Synthesis and Properties of Ethyl Difluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl difluoroacetate (EDFA) is a pivotal fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms, make it a valuable synthon for introducing the difluoromethyl group, which can significantly enhance the metabolic stability and binding affinity of bioactive compounds. This technical guide provides an in-depth overview of the primary synthetic routes to ethyl difluoroacetate, detailed experimental protocols for its preparation, and a comprehensive summary of its physicochemical and spectroscopic properties.
Physicochemical and Spectroscopic Properties
Ethyl difluoroacetate is a colorless liquid with a characteristic fruity odor.[1] It is slightly soluble in water and is classified as a flammable liquid.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl Difluoroacetate
| Property | Value | Reference(s) |
| CAS Number | 454-31-9 | [1] |
| Molecular Formula | C₄H₆F₂O₂ | [1] |
| Molecular Weight | 124.09 g/mol | [1] |
| Boiling Point | 98 - 99.2 °C | [2] |
| Density | 1.18 g/mL at 25 °C | [2] |
| Refractive Index (n₂₀/D) | 1.347 | [2] |
| Flash Point | 23.9 °C (closed cup) | [2] |
The structural identity and purity of ethyl difluoroacetate are typically confirmed using a combination of spectroscopic techniques. While detailed spectral data is best sourced from dedicated databases, a summary of available information is provided in Table 2.
Table 2: Spectroscopic Data for Ethyl Difluoroacetate
| Technique | Data Availability / Key Features | Reference(s) |
| ¹H NMR | Spectrum available. Expect a triplet for the methyl protons, a quartet for the methylene (B1212753) protons, and a triplet for the α-proton, split by the two fluorine atoms. | [1][3] |
| ¹³C NMR | Spectrum available. Expect signals for the methyl, methylene, carbonyl, and the α-carbon, with the latter showing a characteristic triplet due to C-F coupling. | [1][4] |
| IR Spectroscopy | Spectrum available. Key absorptions include a strong C=O stretch (typically ~1750-1735 cm⁻¹ for aliphatic esters) and C-F stretching bands. | [1][5][6] |
| Mass Spectrometry | Spectrum available. The molecular ion peak [M]⁺ at m/z 124 would be expected, along with characteristic fragmentation patterns for esters, such as loss of the ethoxy group (-OCH₂CH₃). | [1][7] |
Synthesis of Ethyl Difluoroacetate
Several synthetic pathways to ethyl difluoroacetate have been developed, starting from various fluorinated and non-fluorinated precursors. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. The major routes are summarized below.
Caption: Overview of synthetic routes to Ethyl Difluoroacetate.
A. From 1,1,2,2-Tetrafluoro-1-ethoxy ethane (ETFEE) A process has been developed that involves reacting a suspension of ETFEE with an oxide from group 13 (like Boron trioxide, B₂O₃) or group 15 (like Phosphorus pentoxide, P₂O₅) in the presence of sulfuric acid, followed by the addition of an alcohol like ethanol.[8] This method is advantageous as it can produce ethyl difluoroacetate in high yield and purity with reduced reaction times.[8] The byproducts, such as BF₃ or PF₅, can be captured and utilized, adding to the industrial viability of the process.[8]
B. From Difluoroacetic Acid Derivatives The most direct methods involve the esterification of difluoroacetic acid or its derivatives.
-
From Difluoroacetyl Fluoride: The reaction of difluoroacetyl fluoride with ethanol is a common method.[2] This esterification can be carried out in the presence of a base like sodium carbonate or a solvent like N,N-dimethyl acetamide (B32628) to yield the final product.[2][9]
-
From N,N-dialkyl Difluoroacetamide: Another route involves the reaction of a difluoroacetamide derivative with an alcohol in the presence of a strong acid, such as concentrated sulfuric acid.[2][10] This method can achieve high yields by driving the reaction forward by distilling the ethyl difluoroacetate product as it is formed.[10]
C. From Tetrafluoroethylene (TFE) Multi-step syntheses starting from the bulk chemical TFE are also established, though they can present challenges regarding equipment requirements and production risks.[11]
-
TFE can be reacted with methanol (B129727) to form methoxytetrafluoroethane, which is then cracked to give difluoroacetyl fluoride, and subsequently esterified.[11]
-
Alternatively, TFE can be reacted with diethylamine and water in a high-pressure reactor to produce N,N-diethyl difluoroacetamide.[11][12] This intermediate is then hydrolyzed to difluoroacetic acid, which is finally esterified.[11][12]
D. From Dichloroacetyl Chloride An alternative pathway begins with dichloroacetyl chloride.[12] This is first converted to an N,N-dialkyl dichloroacetamide, which then undergoes fluorination using a source like anhydrous potassium fluoride to yield the corresponding difluoroacetamide.[12] The final step is a direct esterification with ethanol.[12]
Detailed Experimental Protocols
The following protocols are illustrative examples based on patented procedures and provide a framework for laboratory synthesis.
Protocol 1: Synthesis from N-methyl-N-isopropyl-2,2-difluoroacetamide
This method, adapted from patent CN103254074A, utilizes the acid-catalyzed esterification of a difluoroacetamide.[10] The simultaneous distillation of the product is a key feature for achieving a high yield.[10]
Caption: Experimental workflow for the synthesis of EDFA.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Conc. Sulfuric Acid | 98.07 | 184.2 g | 1.88 |
| N-methyl-N-isopropyl-2,2-difluoroacetamide | 151.16 | 141.8 g | 0.938 |
| Ethanol | 46.07 | 45.2 g | 0.98 |
Procedure:
-
Charge a 500 mL reaction flask equipped with a dropping funnel, mechanical stirrer, thermometer, and distillation apparatus with 184.2 g (1.88 mol) of concentrated sulfuric acid.[10]
-
Heat the sulfuric acid to an internal temperature of 95-100 °C.[10]
-
Prepare a mixture of 141.8 g (0.938 mol) of N-methyl-N-isopropyl-2,2-difluoroacetamide and 45.2 g (0.98 mol) of ethanol.[10]
-
Add the mixture dropwise to the hot sulfuric acid over a period of 2 hours.[10]
-
Simultaneously, distill the ethyl difluoroacetate product as it forms under reduced pressure (10-50 mbar).[10]
-
After the addition is complete, maintain the reaction temperature for an additional hour to ensure complete conversion.[10]
-
The collected crude product is then purified by fractional distillation (rectification) to yield pure ethyl difluoroacetate.[10]
-
This process reportedly achieves a yield of approximately 95% with a purity of 99.5%.[10]
Protocol 2: Synthesis from Dichloroacetyl Diethylamine
This two-step process, based on patent CN102311343A, involves a fluorination reaction followed by esterification.[12]
Step 1: Fluorination of N,N-diethyl dichloroacetamide
-
To a 500 mL reaction flask, add 125 g of N,N-diethyl dichloroacetamide, 110 g of anhydrous potassium fluoride, 5 g of tetrabutylammonium (B224687) bromide (as a phase transfer catalyst), and 230 g of sulfolane (B150427) (solvent).[12]
-
Stir the mixture and heat to 145-150 °C. Maintain this temperature for 6 hours.[12]
-
After the reaction, cool the mixture to room temperature and filter to remove solid salts.[12]
-
The filtrate is subjected to vacuum distillation. The fraction collected at 120-130 °C / 20 mmHg is N,N-diethyl difluoroacetamide.[12]
Step 2: Esterification of N,N-diethyl difluoroacetamide
-
The patent describes the esterification as a "direct reaction of ethanol and the difluoro-acetyl diethylamine".[12] This typically implies heating the difluoroacetamide with ethanol, often in the presence of an acid catalyst (like in Protocol 1), to drive the formation of the ester and diethylamine (or its salt).
Structure and Reactivity
The chemical behavior of ethyl difluoroacetate is dominated by two key structural features: the ester functional group and the α,α-difluoro carbons.
Caption: Logical relationships of EDFA's structure and properties.
-
Difluoromethyl Group (-CHF₂): The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect. This makes the single α-proton significantly more acidic than in non-fluorinated esters, enabling reactions like the Claisen condensation with other esters to form β-keto esters.[13]
-
Ester Group (-COOEt): This group undergoes typical ester reactions such as hydrolysis (saponification) to form difluoroacetic acid and transesterification with other alcohols. It can also be reduced to the corresponding alcohol.
Safety Information
Ethyl difluoroacetate is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor.[1] Critically, it is corrosive and causes severe skin burns and eye damage.[1]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.[2] All work should be conducted in a well-ventilated fume hood.[2] It should be stored away from heat, sparks, and open flames in a tightly closed container.[2]
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place. Consult the relevant Safety Data Sheet (SDS) before handling any chemicals.
References
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- 4. Ethyl difluoroacetate(454-31-9) 13C NMR spectrum [chemicalbook.com]
- 5. Ethyl difluoroacetate(454-31-9) IR Spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
- 9. Ethyl difluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 10. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
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- 13. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]
